molecular formula C18H34O3 B1662733 McN3716 CAS No. 69207-52-9

McN3716

Cat. No.: B1662733
CAS No.: 69207-52-9
M. Wt: 298.5 g/mol
InChI Key: RSSDZUNGAWCFPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl Palmoxirate (Methyl 2-tetradecylglycidate) is a well-characterized inhibitor of mitochondrial fatty acid β-oxidation. Its primary mechanism of action involves the irreversible, active site-directed inhibition of carnitine palmitoyltransferase I (CPT-I) . By blocking this key enzyme, Methyl Palmoxirate prevents the transport of long-chain fatty acids into the mitochondria for oxidation, thereby shifting their utilization toward synthetic pathways . This specific action provides significant research value in the study of energy metabolism. Scientists have effectively used this compound in vivo to examine systemic lipid metabolism and the relationship between fatty acid oxidation and glucose regulation . A prominent application of Methyl Palmoxirate is in neurobiology research, where it is used as a pretreatment to significantly increase the incorporation of radiolabeled palmitate (e.g., [1-11C]palmitic acid) into brain lipids. This technique reduces the background radioactivity from fatty acid β-oxidation products, thereby enhancing the signal for studying cerebral lipid metabolism in vivo using positron emission tomography (PET) and quantitative autoradiography . This reagent is presented for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl 2-tetradecyloxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18(16-21-18)17(19)20-2/h3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSDZUNGAWCFPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC1(CO1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10918804
Record name Methyl 2-tetradecyloxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10918804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69207-52-9, 92982-25-7
Record name Methyl palmoxirate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69207-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl palmoxirate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069207529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl palmoxirate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359682
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2-tetradecyloxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10918804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl α-(epoxymethyl)palmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL PALMOXIRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NPL6006Y4B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Asymmetric Hydrocyanation

α-Sulfinyl ketones react with Et2AlCN to form β-sulfinyl cyanohydrins with >97% diastereomeric excess. The bulky sulfinyl group directs cyanide addition to the Re face, ensuring precise stereochemical outcomes.

Hydrolysis and Sulfenyl Ester Formation

The cyanohydrins undergo hydrolysis under basic conditions to yield β-sulfenyl esters or amides. Critical to this step is the retention of stereochemical integrity, which is achieved by minimizing racemization through low-temperature processing.

Epoxide Cyclization

Treatment of β-sulfenyl esters with trimethyloxonium tetrafluoroborate (Me3O+BF4) and sodium bicarbonate induces cyclization, forming the 2-alkylglycidic acid core with >97% enantiomeric excess (ee). Final esterification with methanol affords methyl palmoxirate in 65–70% overall yield (Table 1).

Table 1: Key Parameters of Chemoenzymatic Synthesis

Step Reagents/Conditions Yield (%) ee (%)
Hydrocyanation Et2AlCN, −20°C 85 >97
Hydrolysis NaOH, H2O/EtOH 90 >97
Cyclization Me3O+BF4, NaHCO3 85 >97

Organocatalytic Enantioselective Epoxidation

A breakthrough in epoxide synthesis was achieved using cinchona alkaloid-derived catalysts, enabling direct epoxidation of α,β-unsaturated ketones. This method circumvents the need for prefunctionalized intermediates:

Catalyst Design and Optimization

The hybrid catalyst C5 , derived from cinchonidine and a phenolic auxiliary, facilitates HOO delivery to the β-carbon of chalcone derivatives. π–π stacking between the catalyst’s phenyl group and the substrate’s β-aryl moiety ensures face-selective oxidation.

Reaction Conditions and Scalability

Optimal performance is achieved in a toluene/diethyl ether (1:1) solvent system with 0.5–3 mol% C5 , aqueous H2O2, and NaOH at 5°C. The protocol supports multigram synthesis, with catalyst recycling via precipitation (10 cycles, 97% yield retention). Applied to palmoxirate precursors, this method delivers epoxides in 99% yield and 99% ee (Table 2).

Table 2: Performance of Organocatalytic Epoxidation

Substrate Catalyst Loading (mol%) Time (h) Yield (%) ee (%)
Chalcone derivative 0.5 1 99 99
Aliphatic ketone 3 72 71 97

Comparative Analysis of Methodologies

Stereochemical Control

While both methods achieve >97% ee, the chemoenzymatic route requires chiral auxiliaries (α-sulfinyl ketones), whereas organocatalysis leverages non-covalent interactions for enantioselection.

Operational Complexity

The chemoenzymatic approach demands rigorous anhydrous conditions for Et2AlCN handling, contrasting with the organocatalytic method’s aqueous-compatible workflow.

Environmental and Economic Factors

Catalyst C5 ’s reusability reduces waste generation, aligning with green chemistry principles. In contrast, the chemoenzymatic route generates stoichiometric sulfinyl byproducts requiring disposal.

Chemical Reactions Analysis

Types of Reactions: Methyl palmoxirate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Neurobiological Research

Methyl palmoxirate has been extensively studied for its effects on eating behavior and brain metabolism. Research indicates that MP stimulates eating behavior in rats by inhibiting fatty acid oxidation, leading to increased food consumption. This effect is mediated through specific neural pathways, as shown by Fos immunohistochemistry studies that revealed increased Fos-like immunoreactivity in several brain regions associated with appetite regulation, including:

  • Nucleus of the Solitary Tract
  • Area Postrema
  • Lateral Parabrachial Nucleus
  • Central Lateral Nucleus of the Amygdala
  • Dorsal Lateral Bed Nucleus of the Stria Terminalis
  • Paraventricular Nucleus of the Hypothalamus .

These findings suggest that MP activates pathways from the hindbrain to the forebrain that are crucial for the eating response.

Metabolic Studies

Methyl palmoxirate has been utilized in metabolic studies to explore its pharmacokinetics and effects on lipid metabolism. A notable study demonstrated that MP enhances the incorporation of radiolabeled palmitic acid into brain lipids while reducing beta-oxidation. This property allows researchers to use carbon-labeled palmitate for studying lipid metabolism in vivo through techniques such as positron emission tomography (PET) and quantitative autoradiography .

Pharmacokinetics Overview

The pharmacokinetics of MP have been characterized in both animal models and human subjects:

Administration RouteSpeciesDose (mg/kg)Half-Life (min)Key Findings
OralRats2.5 - 10Not detectableUnmetabolized drug not found in plasma or urine
IntravenousRats100.6Rapid clearance; significant initial plasma concentration
OralHumansSingle doseNot reportedNo adverse effects observed; safe for use in studies

These results indicate that MP is rapidly absorbed and distributed within tissues, making it a valuable tool for metabolic research .

Potential Therapeutic Applications

Research has also explored the potential therapeutic applications of methyl palmoxirate as a hypoglycemic agent. In one study, it was noted that MP could increase food consumption while inhibiting systemic fatty acid oxidation, suggesting its potential role in managing metabolic disorders such as obesity and diabetes .

Case Studies

Several case studies highlight the applications of methyl palmoxirate in different research contexts:

  • Study on Eating Behavior : A study involving rats showed that administration of MP at a specific dose significantly increased food intake, demonstrating its potential role in appetite regulation .
  • Lipid Metabolism Investigation : Another study utilized MP to analyze brain lipid metabolism by tracking radiolabeled palmitic acid incorporation, providing insights into how fatty acids are processed in the brain .

Mechanism of Action

Methyl palmoxirate exerts its effects by inhibiting carnitine palmitoyltransferase I, an enzyme crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting this enzyme, methyl palmoxirate reduces the β-oxidation of fatty acids, leading to alterations in lipid metabolism. This inhibition results in decreased levels of nonenzymatic oxidative metabolites of polyunsaturated fatty acids in the brain .

Comparison with Similar Compounds

Table 1. Melting Points and Analytical Parameters of Methyl Palmitate vs. Methyl Stearate

Parameter Methyl Palmitate Methyl Stearate Source
Melting Point (°C) 29–70 38–70
HPLC Resolution NLT 2.0 NLT 2.0
Relative Standard Deviation ≤1.5% ≤1.5%

Table 2. Methyl Palmitate Content in Biodiesel Feedstocks

Feedstock Methyl Palmitate (%) Key Co-Existing Esters Source
Jatropha 13.75 Methyl oleate (31.64%)
Feun Kase 27.05 Methyl oleate (53.45%)
Arabian Cooking Oil 36.9 Methyl oleate (31.6%)

Biological Activity

Methyl palmoxirate (MP), chemically known as methyl 2-tetradecylglycidate, is a synthetic compound primarily recognized for its role as an inhibitor of fatty acid oxidation. With the chemical formula C18H34O3C_{18}H_{34}O_3 and a CAS Registry Number of 69207-52-9, MP has been the subject of various studies exploring its biological activities, particularly in metabolic processes and potential therapeutic applications.

Methyl palmoxirate functions by inhibiting mitochondrial beta-oxidation of long-chain fatty acids. This inhibition leads to alterations in energy metabolism, affecting both glucose metabolism and overall energy expenditure in biological systems. The compound's dual action as both an inhibitor of fatty acid oxidation and a potential hypoglycemic agent distinguishes it from other metabolic modulators.

Biological Effects

  • Inhibition of Fatty Acid Oxidation :
    • MP effectively reduces the oxidation of long-chain fatty acids, which can influence energy balance and metabolic pathways.
    • Studies have shown that MP decreases hepatic glucose production, making it a candidate for managing conditions like diabetes .
  • Stimulation of Eating Behavior :
    • Research indicates that administration of MP stimulates eating behavior in animal models, specifically in rats. A study demonstrated that a dose of 10 mg/kg increased food intake significantly .
    • The neural pathways activated by MP involve regions such as the nucleus of the solitary tract and the hypothalamus, suggesting a complex interaction with appetite regulation .
  • Hypoglycemic Effects :
    • MP has been identified as an effective oral hypoglycemic agent. In diabetic dog models, treatment with MP resulted in lower fasting plasma glucose levels compared to controls, indicating its potential utility in managing blood sugar levels .

Case Studies

  • Animal Model Studies :
    • In a study involving streptozotocin/alloxan-induced diabetic dogs, MP was administered at 2.5 mg/kg/day over seven days. Results showed decreased hepatic glucose production and improved recovery from insulin-induced hypoglycemia compared to vehicle-treated animals .
  • Neurobiological Studies :
    • A study utilizing Fos immunohistochemistry revealed that MP treatment led to increased Fos-like immunoreactivity in brain regions associated with feeding behavior, indicating its influence on central nervous system pathways related to appetite .

Summary of Key Findings

Study Focus Findings Reference
Fatty Acid Oxidation InhibitionDecreased hepatic glucose production; altered energy metabolism
Eating Behavior StimulationIncreased food intake; activation of specific brain regions
Hypoglycemic EffectsLower fasting plasma glucose levels in diabetic models

Q & A

Q. What is the primary mechanism of action of methyl palmoxirate in modulating fatty acid metabolism?

Methyl palmoxirate acts as an irreversible inhibitor of carnitine palmitoyltransferase A (CPT-A), a mitochondrial enzyme critical for long-chain fatty acid transport into mitochondria for β-oxidation. This mechanism was established using isolated rat liver mitochondria, where 2-tetradecylglycidyl coenzyme A (the active metabolite of methyl palmoxirate) covalently binds to CPT-A, blocking substrate binding . Key methodologies include:

  • Enzyme activity assays measuring CPT-A inhibition via radiolabeled palmitoyl-CoA substrates .
  • Mitochondrial functional studies assessing β-oxidation rates and ketone body production in vitro .

Q. Which experimental models are commonly used to study methyl palmoxirate’s metabolic effects?

  • In vivo rodent models : Diabetic rats are frequently employed to investigate methyl palmoxirate’s impact on glycemia and ketonemia. For example, studies measure plasma glucose, free fatty acids, and cardiac performance under induced diabetes .
  • Isolated mitochondria : Liver or cardiac mitochondria are used to quantify CPT-A inhibition and fatty acid oxidation rates .

Q. What analytical techniques are essential for characterizing methyl palmoxirate in experimental settings?

  • Chromatography (HPLC/GC) : To verify purity and quantify metabolites like 2-tetradecylglycidyl-CoA .
  • Spectroscopy (NMR, MS) : For structural confirmation of synthesized compounds .
  • Enzyme kinetics : Michaelis-Menten analyses to determine inhibitor potency (e.g., IC₅₀ values for CPT-A) .

Advanced Research Questions

Q. How can researchers resolve contradictions in methyl palmoxirate’s efficacy between in vitro and in vivo studies?

Discrepancies often arise due to differences in bioavailability, tissue-specific CPT-A isoform expression, or compensatory metabolic pathways. Methodological strategies include:

  • Comparative pharmacokinetic studies : Measure plasma and tissue concentrations of methyl palmoxirate and its active metabolite using LC-MS .
  • Isoform-specific assays : Use recombinant CPT-A isoforms to evaluate inhibition kinetics, as hepatic (CPT-1A) and cardiac (CPT-1B) isoforms may respond differently .

Q. What experimental designs are optimal for assessing methyl palmoxirate’s impact on diabetic cardiomyopathy?

  • Longitudinal in vivo studies : Monitor cardiac function (e.g., echocardiography) and metabolic markers (e.g., plasma triglycerides) in streptozotocin-induced diabetic rats treated with methyl palmoxirate .
  • Ex vivo heart perfusion : Quantify glucose vs. fatty acid oxidation rates in isolated hearts to dissect substrate utilization shifts .

Q. How should researchers address challenges in synthesizing and characterizing methyl palmoxirate derivatives?

  • Stereochemical control : Use chiral chromatography or asymmetric synthesis to ensure correct configuration of the glycidate moiety, critical for CPT-A binding .
  • Stability testing : Evaluate hydrolytic degradation under physiological conditions (pH 7.4, 37°C) to identify optimal storage and dosing protocols .

Data Interpretation and Reproducibility

Q. What statistical approaches are recommended for analyzing methyl palmoxirate’s dose-response effects?

  • Non-linear regression models : Fit dose-response curves to calculate IC₅₀/EC₅₀ values using software like GraphPad Prism .
  • Multivariate analysis : Account for covariates such as animal weight or baseline glycemia in in vivo studies .

Q. How can researchers ensure reproducibility in CPT-A inhibition assays?

  • Standardized mitochondrial isolation protocols : Specify centrifugation speeds, buffers (e.g., mannitol-sucrose-EDTA), and temperature controls .
  • Positive controls : Include known CPT-A inhibitors (e.g., etomoxir) to validate assay conditions .

Ethical and Reporting Standards

Q. What documentation is required for publishing methyl palmoxirate-related research?

  • Synthetic protocols : Detailed procedures for compound synthesis, including yields, purity (>95% by HPLC), and spectral data (¹H/¹³C NMR, HRMS) .
  • Ethical compliance : For in vivo studies, provide Institutional Animal Care and Use Committee (IACUC) approval numbers and adherence to ARRIVE guidelines .

Q. How should conflicting data on methyl palmoxirate’s toxicity be addressed in manuscripts?

  • Transparent reporting : Disclose all adverse effects (e.g., hepatotoxicity at high doses) and limitations in the Discussion section .
  • Dose-ranging studies : Include supplementary data on toxicity thresholds to guide future experimental designs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
McN3716
Reactant of Route 2
Reactant of Route 2
McN3716

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.